molecular formula C7H3ClF3NO B1362074 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde CAS No. 505084-57-1

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Cat. No. B1362074
CAS RN: 505084-57-1
M. Wt: 209.55 g/mol
InChI Key: TUIUCTUSVSDRSW-UHFFFAOYSA-N
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Description

“2-Chloro-5-(trifluoromethyl)pyridine” is a chloro (trifluoromethyl) pyridine . It has an empirical formula of C6H3ClF3N and a molecular weight of 181.54 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “2-Chloro-5-(trifluoromethyl)pyridine”, has been a subject of research in the agrochemical and pharmaceutical industries . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(trifluoromethyl)pyridine” can be represented by the SMILES string FC(F)(F)c1ccc(Cl)nc1 . The InChI representation is 1S/C6H3ClF3N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H .


Physical And Chemical Properties Analysis

“2-Chloro-5-(trifluoromethyl)pyridine” has a density of 1.417 g/mL at 25 °C (lit.) . It has a boiling point of 171.6±35.0 °C at 760 mmHg . The vapor pressure is 1.8±0.3 mmHg at 25°C, and the enthalpy of vaporization is 39.1±3.0 kJ/mol . The flash point is 57.6±25.9 °C .

Scientific Research Applications

Synthesis Techniques

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde is utilized in various synthesis techniques. For instance, it is obtained through the Vilsmeier reaction of 4-aryl-3-buten-2-one oxime, a method that highlights its relevance in the synthesis of complex chemical structures (Amaresh & Perumal, 2000). Additionally, its derivatives have been used for regioexhaustive functionalization, demonstrating its versatility in chemical transformations (Cottet et al., 2004).

Functionalization and Derivative Formation

Studies show that 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde can be efficiently functionalized to form various derivatives. For example, its conversion into carboxylic acids through metalations highlights its potential in creating diverse chemical entities (Cottet & Schlosser, 2004). This demonstrates its role in synthesizing compounds with potential applications in different scientific fields.

Intermediary in Pharmaceutical and Agrochemical Production

This compound is noted for its role as an intermediary in the production of pharmaceuticals and agrochemicals. Its application in herbicide production is particularly noteworthy, illustrating its importance in agricultural chemistry (Li Zheng-xiong, 2004).

Catalysis and Reaction Mechanisms

The compound is involved in catalytic processes and complex reaction mechanisms. For example, it participates in the deprotonative functionalization of pyridine derivatives, an important reaction in pharmaceutical chemistry (Shigeno et al., 2019). This underscores its utility in developing new drugs and chemical agents.

Safety and Hazards

“2-Chloro-5-(trifluoromethyl)pyridine” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause genetic defects and is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

Trifluoromethylpyridines, including “2-Chloro-5-(trifluoromethyl)pyridine”, have found applications in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIUCTUSVSDRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376624
Record name 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

CAS RN

505084-57-1
Record name 2-Chloro-5-(trifluoromethyl)-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505084-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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